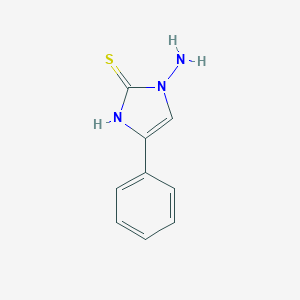

1-Amino-4-phenyl-1H-imidazole-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-12-6-8(11-9(12)13)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIHAIJCTCESGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=S)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395844 | |

| Record name | 1-Amino-4-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16218-88-5 | |

| Record name | 1-Amino-4-phenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Spectroscopic Characterization of 1 Amino 4 Phenyl 1h Imidazole 2 Thiol and Its Derivatives

X-ray Crystallography for Three-Dimensional Structural Confirmation

While a specific crystal structure for 1-Amino-4-phenyl-1H-imidazole-2-thiol is not widely reported in publicly accessible databases, the application of this technique to closely related imidazole (B134444) derivatives provides a clear framework for its expected structural features. For instance, crystallographic studies on various 1-phenyl-1H-imidazole derivatives reveal key structural parameters. The angle between the imidazole and phenyl rings is a notable feature, varying based on the substituents present on the phenyl ring. In the crystal lattice, molecules are often stabilized by a network of intermolecular interactions, including conventional hydrogen bonds (e.g., N-H···N) and weaker C-H···N or C-H···π interactions. For this compound, one would anticipate strong N-H···S or N-H···N hydrogen bonds playing a significant role in the crystal packing, involving the amino group and the thione moiety. The structure of the core imidazole ring itself is well-established, with typical bond lengths and internal angles that are consistent across a wide range of derivatives.

Table 1: Representative Crystallographic Data for Phenyl-Imidazole Derivatives This table is illustrative of data obtained for related compounds, as specific data for this compound is not available.

| Compound | Crystal System | Space Group | Key Feature (Angle between rings) |

|---|---|---|---|

| 4-(1H-imidazol-1-yl)benzaldehyde | Monoclinic | P2₁/c | 24.58 (7)° |

| 1-(4-methoxyphenyl)-1H-imidazole | Monoclinic | P2₁/n | 43.67 (4)° |

| 1-(2,6-diisopropylphenyl)-1H-imidazole | Monoclinic | P2₁/c | 80.7 (1)° |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the different types of hydrogen atoms in a molecule based on their distinct chemical shifts (δ), which are influenced by the surrounding electronic environment. The signal's multiplicity (singlet, doublet, triplet, etc.) reveals the number of neighboring protons, while the integration provides the relative ratio of protons of each type.

For this compound, the ¹H NMR spectrum is expected to show several characteristic signals. The protons on the phenyl group would typically appear as a complex multiplet in the aromatic region (δ 7.0–8.0 ppm). The lone proton on the imidazole ring (C5-H) would likely resonate as a singlet. The protons of the amino group (-NH₂) and the thiol/thione proton (-NH-C=S) would appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound Data is predicted based on values for analogous structures.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H (Ar-H) | 7.20 - 7.80 | Multiplet |

| Imidazole C5-H | ~7.00 | Singlet |

| Amino (-NH₂) | Variable (e.g., 5.0 - 6.0) | Broad Singlet |

| Thione/Imidazole N-H | Variable (e.g., 12.0 - 14.0) | Broad Singlet |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, carbonyl).

The ¹³C NMR spectrum of this compound would be expected to show signals for all nine carbon atoms. The C=S carbon (thione) is particularly noteworthy, typically appearing significantly downfield (δ > 160 ppm). The carbons of the phenyl ring would resonate in the aromatic region (δ 120–140 ppm), while the two carbons of the imidazole ring would have distinct shifts. It is important to note that for some imidazole derivatives, fast tautomerization in solution can lead to peak broadening or even the disappearance of certain carbon signals in the imidazole ring, complicating spectral interpretation.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Data is predicted based on values for analogous structures.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=S (C2) | 165 - 175 |

| Phenyl C (quaternary) | 130 - 135 |

| Phenyl CH | 125 - 130 |

| Imidazole C4 | ~135 |

| Imidazole C5 | ~115 |

To definitively assign all proton and carbon signals and confirm the connectivity between atoms, advanced 2D NMR techniques are utilized. These experiments correlate signals from different nuclei, providing a complete picture of the molecular structure.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling, revealing which protons are adjacent to one another. This would be used to confirm the connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. It would link the imidazole C5-H proton signal to the C5 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in determining the molecule's conformation.

Studies on related 2-phenyl substituted imidazoles have successfully used techniques like ¹H-¹³C HETCOR (an older equivalent of HSQC) to overcome spectral challenges posed by tautomerism, especially in the solid state.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.

The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the amino group and the imidazole N-H would appear as distinct bands in the 3100-3400 cm⁻¹ region. The C=S (thione) stretching vibration is expected in the 1100-1250 cm⁻¹ range. Aromatic C-H stretching is typically observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the phenyl and imidazole rings would appear in the 1450-1650 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amino & Imidazole) | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=N / C=C (Ring) | Stretching | 1450 - 1650 |

| C=S (Thione) | Stretching | 1100 - 1250 |

| Aromatic C-H | Bending (Out-of-plane) | 690 - 900 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which can be used to confirm its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy.

For this compound (C₉H₉N₃S), the monoisotopic mass is 191.05 Da. In a typical mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 191 or 192, respectively. The fragmentation pattern, generated by the breakdown of the molecular ion in the mass spectrometer, provides valuable structural information. Expected fragmentation pathways could include the loss of the amino group (NH₂), the thiol group (SH), or cleavage of the phenyl ring from the imidazole core.

Table 5: Predicted Mass Spectrometry Data for this compound Source: Predicted data from PubChem CID 3745694.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 192.05899 |

| [M+Na]⁺ | 214.04093 |

| [M+K]⁺ | 230.01487 |

| [M-H]⁻ | 190.04443 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's empirical formula and supports its purity.

For this compound, the proposed molecular formula is C₉H₉N₃S. The theoretical elemental composition derived from this formula is presented below. In a typical research setting, synthesized compounds are analyzed, and the experimentally determined percentages are expected to be within ±0.4% of the calculated values, which confirms the empirical formula. researchgate.netdergipark.org.tr

| Element | Calculated (%) for C₉H₉N₃S |

|---|---|

| Carbon (C) | 56.51 |

| Hydrogen (H) | 4.74 |

| Nitrogen (N) | 21.98 |

| Sulfur (S) | 16.77 |

This table outlines the theoretical elemental percentages for this compound based on its molecular formula.

Studies on related heterocyclic compounds, such as derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, routinely employ this method to validate the structures of newly synthesized molecules, demonstrating the fundamental nature of this analysis in chemical characterization. researchgate.netdergipark.org.tr

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

While experimental spectroscopic data from techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about functional groups and the chemical environment of atoms, a deeper level of structural confirmation can be achieved by correlating this data with theoretical predictions from quantum chemical calculations. Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules, including their spectroscopic characteristics. nih.govorientjchem.org

By optimizing the molecular geometry of a proposed structure, DFT methods, such as B3LYP with basis sets like 6-311G(d,p), can calculate vibrational frequencies (IR) and isotropic shielding values (NMR). researchgate.netresearchgate.net A strong linear correlation between the experimental and calculated data provides powerful validation of the assigned structure.

FTIR Spectroscopy Correlation

In vibrational spectroscopy, DFT calculations can predict the frequencies of all fundamental vibrational modes of a molecule. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov A comparison for key functional groups expected in this compound would typically be presented as follows.

| Vibrational Mode | Functional Group | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (cm⁻¹) |

|---|---|---|---|

| N-H stretch | Amino (NH₂) | (Typical Range: 3300-3500) | (Predicted Value) |

| C=N stretch | Imidazole ring | (Typical Range: 1610-1640) | (Predicted Value) |

| C-S stretch | Thiol group | (Typical Range: 600-800) | (Predicted Value) |

| S-H stretch | Thiol group | (Typical Range: 2550-2600) | (Predicted Value) |

This table illustrates how experimental FTIR absorption frequencies are compared with scaled theoretical values for the key functional groups in this compound. Such comparisons are standard in the characterization of related heterocyclic compounds. nih.govajol.inforesearchgate.net

NMR Spectroscopy Correlation

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. rsc.org Plotting the experimental chemical shifts against the calculated values should yield a straight line with a high coefficient of determination (R² > 0.99), indicating an excellent agreement and confirming the structural assignments. researchgate.net Discrepancies between experimental and theoretical values can sometimes be observed but are often systematic. swinburne.edu.au This comparative analysis is a powerful tool for unambiguously assigning signals in complex spectra. nih.gov

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| ¹H NMR | ||

| Imidazole H | (Typical Value) | (Predicted Value) |

| Phenyl H's | (Typical Range) | (Predicted Values) |

| Amino H₂ | (Typical Value) | (Predicted Value) |

| Thiol H | (Typical Value) | (Predicted Value) |

| ¹³C NMR | ||

| C=S (Thione) | (Typical Value) | (Predicted Value) |

| Imidazole C's | (Typical Range) | (Predicted Values) |

| Phenyl C's | (Typical Range) | (Predicted Values) |

This table provides an example of how experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound would be compared to validate the molecular structure.

The synergy between high-resolution experimental measurements and robust theoretical calculations provides a comprehensive and definitive approach to structural elucidation, leaving little ambiguity in the final assigned structure of compounds like this compound and its derivatives.

Chemical Reactivity and Mechanistic Studies of 1 Amino 4 Phenyl 1h Imidazole 2 Thiol

Oxidation Reactions of the Thiol Group

The thiol group (-SH) in 1-Amino-4-phenyl-1H-imidazole-2-thiol is susceptible to oxidation, a common reaction for mercaptans. The nature of the product depends on the oxidizing agent and the reaction conditions. Mild oxidation typically leads to the formation of a disulfide bridge, yielding the corresponding bis(1-amino-4-phenyl-1H-imidazol-2-yl) disulfide. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane (B109758) are effective for this transformation, providing the disulfide in nearly quantitative yields under catalyst-free conditions. researchgate.net This reaction proceeds through the formation of a sulfenyl bromide intermediate, which then reacts with another molecule of the thiol.

More vigorous oxidation can elevate the sulfur atom to higher oxidation states. Strong oxidizing agents, such as potassium permanganate (B83412) or hydrogen peroxide, can convert the thiol group into sulfinic or, more commonly, sulfonic acids. researchgate.net The formation of 1-amino-4-phenyl-1H-imidazole-2-sulfonic acid introduces a highly polar, acidic functional group, significantly altering the molecule's physical and chemical properties.

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | bis(1-amino-4-phenyl-1H-imidazol-2-yl) disulfide | Dichloromethane, Room Temperature |

| Hydrogen Peroxide (H₂O₂) | 1-Amino-4-phenyl-1H-imidazole-2-sulfonic acid | Excess H₂O₂, Elevated Temperature |

| Potassium Permanganate (KMnO₄) | 1-Amino-4-phenyl-1H-imidazole-2-sulfonic acid | Aqueous solution, variable temperature |

Reduction Reactions of the Imidazole (B134444) Ring

The aromatic imidazole ring is generally stable and resistant to reduction under standard catalytic hydrogenation conditions. The inherent stability of the heteroaromatic system requires harsh conditions for reduction, which often lead to decomposition or undesired side reactions. Literature on the direct reduction of the imidazole ring in this compound is scarce.

However, related imidazolium (B1220033) salts have been shown to undergo reduction with complex metal hydrides like sodium borohydride (B1222165) to yield imidazolines. stackexchange.com It is also conceivable that under forcing conditions, such as high-pressure hydrogenation with catalysts like Raney Nickel, both the phenyl and imidazole rings could be reduced. Another related reaction is the desulfurization of the corresponding thione tautomer, which can be achieved with reagents like Raney Nickel, effectively replacing the C=S group with two hydrogen atoms, though this is a transformation of the thione rather than a reduction of the imidazole ring itself.

Nucleophilic and Electrophilic Transformations of the Imidazole Moiety

The imidazole moiety of this compound possesses both nucleophilic and electrophilic character. The thiol group, particularly in its deprotonated thiolate form, is a potent nucleophile. This allows for facile S-alkylation and S-acylation reactions.

S-Alkylation and S-Acylation:

Reaction with various alkylating agents, such as alkyl halides, in the presence of a base to deprotonate the thiol, readily forms stable thioether derivatives. tpcj.org Similarly, acylation with acyl chlorides or anhydrides yields the corresponding thioesters. These reactions are typically regioselective for the sulfur atom due to its higher nucleophilicity compared to the nitrogen atoms of the imidazole ring under basic conditions.

Electrophilic substitution reactions on the aromatic rings are also possible. The phenyl group at the 4-position can undergo typical electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.com The directing effect of the imidazole ring, which is generally considered electron-withdrawing, would likely direct incoming electrophiles to the meta position of the phenyl ring. Conversely, the amino group at the 1-position is an activating, ortho-, para-directing group for electrophilic substitution on the imidazole ring itself, although the C-5 position is already substituted with the phenyl group.

| Reaction Type | Reagent | Functional Group Involved | Typical Product |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (e.g., CH₃I) | Thiol | 2-(Methylthio)-1-amino-4-phenyl-1H-imidazole |

| S-Acylation | Acyl Chloride (e.g., CH₃COCl) | Thiol | S-(1-Amino-4-phenyl-1H-imidazol-2-yl) ethanethioate |

| Nitration | HNO₃/H₂SO₄ | Phenyl Ring | 1-Amino-4-(3-nitrophenyl)-1H-imidazole-2-thiol |

Cyclization Reactions Involving the Thiol and Imidazole functionalities

A significant aspect of the reactivity of this compound is its utility in the synthesis of fused heterocyclic systems. The bifunctional nature of the molecule, possessing both a nucleophilic thiol and a nitrogen atom within the imidazole ring, allows for versatile cyclization reactions.

Formation of Fused Heterocyclic Systems

A prominent example of such cyclization is the reaction with α-haloketones to form imidazo[2,1-b]thiazole (B1210989) derivatives. connectjournals.comnih.govbrieflands.com This reaction proceeds via initial S-alkylation of the thiol group by the α-haloketone, followed by an intramolecular cyclization and dehydration, where the N-3 nitrogen of the imidazole ring attacks the carbonyl carbon of the ketone. This provides a straightforward and efficient route to a variety of substituted imidazo[2,1-b]thiazoles, which are of significant interest in medicinal chemistry.

Influence of Substituent Effects on Reaction Pathways

The nature and position of substituents on the imidazole ring can significantly influence the course of cyclization reactions. For instance, in base-catalyzed reactions of 4-phenyl-1H-imidazole-2-thiol with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones, the reaction proceeds via a 6-endo-trig cyclization to yield 5H-imidazo[2,1-b] stackexchange.comresearchgate.netthiazine derivatives. researchgate.net However, when a bulkier 4,5-diphenyl-1H-imidazole-2-thiol is used under the same conditions, the reaction pathway shifts to a 5-exo-dig cyclization, resulting in furan (B31954) ring closure. researchgate.net This difference is attributed to steric hindrance in the transition state, demonstrating that substituent effects can be a powerful tool to control the regioselectivity of these cyclization reactions. researchgate.net

Mechanistic Investigations of Complex Reactions

The mechanism of the formation of imidazo[2,1-b]thiazoles from imidazole-2-thiols and α-haloketones has been well-established. researchgate.net The reaction is initiated by the nucleophilic attack of the sulfur atom on the α-carbon of the ketone, displacing the halide and forming an S-alkylated intermediate. This is followed by an intramolecular nucleophilic attack of the N-3 nitrogen of the imidazole ring on the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the final aromatic fused heterocyclic system.

Computational studies on related imidazole-2-thiol derivatives have been employed to understand their reactivity and electronic properties. jst.go.jpdntb.gov.uanih.govmdpi.com Such studies, often utilizing density functional theory (DFT), can provide insights into bond lengths, charge distributions, and the energies of transition states, further elucidating the mechanisms of complex reactions. Similar computational investigations on this compound would be valuable in predicting its reactivity and guiding the synthesis of new, complex heterocyclic structures.

Tautomerism and Isomerism in 1 Amino 4 Phenyl 1h Imidazole 2 Thiol Systems

Thiol-Thione Tautomeric Equilibrium

The core of 1-Amino-4-phenyl-1H-imidazole-2-thiol's isomeric diversity lies in the thiol-thione tautomerism, where the proton on the sulfur atom (thiol form) can migrate to the adjacent nitrogen atom within the imidazole (B134444) ring, resulting in a thione (or thioketo) form. This dynamic equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the imidazole ring.

For many related heterocyclic systems, such as various triazoles and other imidazole derivatives, studies have consistently shown that the thione form is generally the more stable tautomer , both in the solid state and in the gas phase. This preference is often attributed to the greater thermodynamic stability of the C=S double bond compared to the C-S single bond in the thiol form, as well as favorable resonance stabilization within the thione ring system. While specific experimental data for this compound is scarce, it is reasonable to hypothesize a similar preference for the thione tautomer.

Table 1: Potential Thiol-Thione Tautomers of this compound

| Tautomeric Form | Key Structural Feature |

| Thiol | C-SH group |

| Thione | C=S group and N-H bond |

Spectroscopic Signatures of Tautomeric Forms

Spectroscopic techniques are invaluable tools for identifying and quantifying the different tautomeric forms present in a sample. Each tautomer possesses a unique electronic and vibrational profile, leading to distinct spectroscopic signatures.

UV-Vis Spectroscopy: The electronic transitions in the thiol and thione forms are expected to differ. Generally, thione tautomers exhibit a characteristic absorption band in the range of 300-400 nm, which is attributed to the n→π* transition of the C=S group. In contrast, the thiol form would likely show absorption bands at shorter wavelengths, corresponding to π→π* transitions within the aromatic system.

Infrared (IR) Spectroscopy: The vibrational frequencies of key functional groups provide clear indicators of the dominant tautomeric form. The thiol form would be characterized by a stretching vibration for the S-H bond, typically appearing in the region of 2500-2600 cm⁻¹. Conversely, the thione form would lack this peak but would instead show a prominent C=S stretching band, usually found in the range of 1050-1250 cm⁻¹, and an N-H stretching band around 3100-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can distinguish between the tautomers. In ¹H NMR, the proton attached to the sulfur in the thiol form would have a characteristic chemical shift. In the thione form, the N-H proton would be observed instead. In ¹³C NMR, the chemical shift of the carbon atom in the C-S bond of the thiol would differ significantly from the carbon in the C=S bond of the thione, with the latter typically appearing at a lower field.

Table 2: Expected Spectroscopic Data for the Tautomers of this compound

| Spectroscopic Method | Thiol Form Signature | Thione Form Signature |

| UV-Vis | Absorption below 300 nm | Absorption between 300-400 nm |

| IR | S-H stretch (2500-2600 cm⁻¹) | C=S stretch (1050-1250 cm⁻¹), N-H stretch (3100-3500 cm⁻¹) |

| ¹³C NMR | C-S signal | C=S signal (downfield shift) |

Computational Analysis of Tautomeric Preferences and Interconversion Barriers

In the absence of extensive experimental data, computational chemistry provides a powerful means to predict the relative stabilities of tautomers and the energy barriers for their interconversion. Density Functional Theory (DFT) is a commonly employed method for such investigations.

Theoretical studies on analogous heterocyclic systems have consistently calculated the thione tautomer to be lower in energy than the thiol form. These calculations can quantify the energy difference between the tautomers, providing a theoretical basis for the experimentally observed predominance of the thione form.

Furthermore, computational models can elucidate the transition state of the proton transfer reaction, allowing for the calculation of the activation energy or the interconversion barrier. This barrier determines the rate at which the two tautomers interconvert. A higher energy barrier would suggest that the tautomers are relatively stable and can be individually observed under certain conditions, while a lower barrier would indicate a rapid equilibrium. For similar compounds, these barriers are often low enough to allow for rapid interconversion at room temperature.

Table 3: Hypothetical Computational Data for Tautomeric Preferences

| Computational Parameter | Expected Finding for this compound |

| Relative Energy (Thiol vs. Thione) | Thione form is predicted to be more stable (lower in energy) |

| Tautomeric Interconversion Barrier | A moderate energy barrier, allowing for dynamic equilibrium |

Coordination Chemistry and Metal Complexation of 1 Amino 4 Phenyl 1h Imidazole 2 Thiol

Ligand Characteristics and Potential Coordination Sites (Nitrogen and Sulfur Donor Atoms)

1-Amino-4-phenyl-1H-imidazole-2-thiol possesses a unique molecular structure that makes it an excellent candidate for metal coordination. ontosight.ai The primary coordination sites are the soft sulfur atom of the thiol group and the hard nitrogen atoms within the imidazole (B134444) ring and the exocyclic amino group. nih.gov The molecule can exist in tautomeric forms, the thione (=S) and thiol (-SH) forms, which influences its coordinating behavior. ontosight.ai

The key donor atoms available for metal complexation are:

Thiol/Thione Sulfur (S): The exocyclic sulfur atom is a primary and soft coordination site, readily forming bonds with a wide range of transition metal ions. nih.gov

Imidazole Ring Nitrogen (N): The imidazole ring contains two nitrogen atoms. The N3 atom, with its available lone pair of electrons, can act as a significant coordination site.

Exocyclic Amino Nitrogen (N): The nitrogen atom of the amino group at the N1 position also has a lone pair and can participate in coordination, allowing for varied bonding modes.

This multiplicity of donor sites allows this compound to function as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers. As a bidentate ligand, it can coordinate through the sulfur and one of the nitrogen atoms, forming a stable five- or six-membered chelate ring. nih.govuobabylon.edu.iq This chelation effect enhances the thermodynamic stability of the resulting metal complexes.

| Coordination Mode | Donor Atoms Involved | Description |

|---|---|---|

| Monodentate | S or N | The ligand binds to a single metal center through either the sulfur atom or one of the nitrogen atoms. |

| Bidentate Chelating | (S, Nimidazole) or (S, Namino) | The ligand binds to a single metal center through two donor atoms, forming a stable chelate ring. |

| Bridging | (S and N) or (N and N) | The ligand links two or more metal centers, facilitating the formation of polynuclear complexes or coordination polymers. |

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in a 1:1 or 1:2 metal-to-ligand molar ratio. nih.govjocpr.com The reaction is generally carried out in an alcoholic medium, such as ethanol (B145695) or methanol, and may require refluxing to ensure completion. nih.govniscpr.res.in

A general synthetic procedure is as follows:

An ethanolic solution of the appropriate metal salt (e.g., chlorides, acetates, or nitrates of Cu(II), Ni(II), Co(II), Zn(II)) is prepared. ekb.eg

A separate ethanolic solution of this compound is added to the metal salt solution. nih.gov

The resulting mixture is stirred and refluxed for a period of several hours, during which the colored metal complex precipitates out of the solution. jocpr.com

The solid product is then filtered, washed with hot solvent to remove unreacted starting materials, and dried. nih.gov

Characterization of these newly synthesized complexes is performed using a suite of analytical and spectroscopic techniques to determine their structure, stoichiometry, and properties. ekb.egresearchgate.netuomustansiriyah.edu.iq

| Technique | Information Obtained |

|---|---|

| FT-IR Spectroscopy | Identifies the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=S, N-H) upon complexation. The appearance of new bands in the far-IR region confirms M-S and M-N bond formation. ekb.egresearchgate.net |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which helps in determining the geometry of the coordination sphere (e.g., octahedral, tetrahedral). ekb.egresearchgate.net |

| 1H NMR Spectroscopy | Confirms the structure of the ligand and its complexes in solution. Shifts in the proton signals upon coordination provide evidence of metal-ligand binding. nih.govjocpr.com |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps in determining the geometry and the oxidation state of the central metal ion. researchgate.netuomustansiriyah.edu.iq |

| Elemental Analysis (C,H,N,S) | Determines the empirical formula of the complex and confirms the metal-to-ligand stoichiometry. ekb.egresearchgate.net |

| Molar Conductivity | Measures the electrolytic nature of the complexes in solution, distinguishing between ionic and non-ionic compounds. researchgate.net |

Electronic Properties of Metal Complexes

The electronic properties of metal complexes derived from this compound are primarily dictated by the nature of the central metal ion, its oxidation state, and the resulting coordination geometry. These properties are typically investigated using UV-Visible spectroscopy and magnetic susceptibility measurements. researchgate.netuomustansiriyah.edu.iq

The UV-Vis spectra of the complexes exhibit bands corresponding to both ligand-based (π → π*) and metal-centered electronic transitions. The key features are the d-d transitions and charge-transfer bands.

d-d Transitions: These transitions occur between the d-orbitals of the transition metal ion, which are split in energy by the ligand field. The energy and number of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). ekb.eg

Charge-Transfer (CT) Bands: These are high-intensity bands that arise from the transfer of electrons between the metal and the ligand. Ligand-to-Metal Charge Transfer (LMCT) bands are common, especially given the presence of the electron-rich sulfur donor.

Magnetic moment data, calculated from magnetic susceptibility measurements, provide insight into the number of unpaired electrons in the metal center, which is crucial for assigning the correct geometry. researchgate.net For instance, Cu(II) complexes with this type of ligand often exhibit square planar or distorted octahedral geometries, while Ni(II) complexes can be found in tetrahedral or octahedral arrangements. jocpr.com

| Metal Ion | Typical Geometry | Magnetic Moment (B.M.) | Basis of Assignment |

|---|---|---|---|

| Cu(II) | Square Planar | ~1.7 - 2.2 | Presence of a single unpaired electron and characteristic d-d transitions in the visible region. jocpr.com |

| Ni(II) | Tetrahedral or Octahedral | ~2.9 - 3.4 (Tetrahedral) or ~2.8 - 4.0 (Octahedral) | Dependent on the number of unpaired electrons and the specific ligand field splitting observed in the electronic spectrum. jocpr.comekb.eg |

| Co(II) | Tetrahedral or Octahedral | ~4.3 - 5.2 (Octahedral) or ~3.8 - 4.6 (Tetrahedral) | Magnetic moment and electronic spectral data corresponding to the respective geometries. researchgate.net |

| Zn(II) | Tetrahedral | Diamagnetic (0) | d10 electronic configuration results in no unpaired electrons. uobabylon.edu.iq |

Reactivity of this compound Metal Complexes with Biological Nucleophiles

The reactivity of metal complexes with biological nucleophiles is a critical area of study, particularly for understanding their potential biological activity and mechanisms of action. Nucleophiles such as amino acids and the tripeptide glutathione (B108866) (GSH), which are abundant in biological systems, can interact with metal complexes. acs.org

Research on related metal-imidazole complexes has shown a high affinity for thiol-containing compounds. acs.org Cysteine residues in proteins and glutathione are potent soft nucleophiles that react preferentially with soft electrophilic species, including many transition metal centers coordinated to sulfur-containing ligands. researchgate.net

The reaction between a this compound metal complex and a biological nucleophile like glutathione can proceed via several pathways:

Ligand Substitution: The nucleophile can displace the this compound ligand from the metal's coordination sphere.

Adduct Formation: The nucleophile can coordinate to a vacant or labile site on the metal center without displacing the original ligand.

Redox Reactions: For redox-active metals like Cu(II) or Co(II), the interaction with a thiol-containing nucleophile can induce a reduction of the metal center (e.g., Cu(II) to Cu(I)). acs.org

Studies on gold(I) complexes with N-heterocyclic carbene ligands (structurally related to imidazoles) have demonstrated that they react immediately with glutathione, leading to the formation of a gold-glutathione complex. acs.org This indicates that the metal-sulfur bond is a highly reactive site. The stability and reactivity of these complexes in the presence of biological nucleophiles are key factors in their potential therapeutic applications.

Integration into Coordination Polymers and Metal-Organic Frameworks (MOFs) Research

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.commdpi.com The ability of this compound to act as a bridging ligand makes it a highly attractive building block, or "tecton," for the synthesis of such extended networks. mdpi.comresearchgate.net

The ligand's multiple coordination sites (S, Nimidazole, Namino) can bridge different metal centers, leading to the formation of 1D, 2D, or 3D architectures. mdpi.com The final topology of the CP or MOF is influenced by several factors, including:

The coordination geometry of the metal ion. researchgate.net

The specific coordination mode adopted by the ligand.

The reaction conditions, such as solvent and temperature. mdpi.com

N-heterocyclic compounds, including derivatives of imidazole and triazole, are widely used in the construction of functional MOFs. mdpi.comnih.gov By incorporating this compound into these frameworks, it is possible to design materials with tailored properties for applications in areas such as:

Gas Adsorption and Separation: The porous nature of MOFs can be exploited for the selective capture of gases. mdpi.com

Catalysis: The metal centers within the framework can act as active catalytic sites.

Luminescence and Sensing: The incorporation of specific metal ions and organic linkers can lead to materials with unique photoluminescent properties for chemical sensing. mdpi.com

The derivatization of biomolecules like amino acids into N-heterocycles has been shown to be a successful strategy for creating novel CPs and MOFs, suggesting that ligands like this compound hold significant promise in the field of reticular chemistry. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Studies on 1 Amino 4 Phenyl 1h Imidazole 2 Thiol

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and effective method for studying the reactivity and selectivity of molecules. A typical study on an imidazole (B134444) derivative would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation and predict various molecular properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as its ground-state geometry. This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found.

For 1-Amino-4-phenyl-1H-imidazole-2-thiol, this analysis would reveal key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters This table is for illustrative purposes and does not represent actual calculated data for the target compound.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.68 | N-C-S | 125.0 |

| C-N (ring) | 1.35 | C-N-C | 108.5 |

| N-N (amino) | 1.40 | C-C-N-N | 179.5 |

| C-C (phenyl) | 1.39 | C-C-C | 120.0 |

Conformational analysis would also be performed to identify different spatial arrangements (conformers) of the molecule, particularly concerning the rotation of the phenyl and amino groups, and to determine their relative energies.

Electronic Structure Analysis (HOMO, LUMO, Bandgap Energy)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability to donate an electron. Its energy (EHOMO) is related to the ionization potential.

LUMO: Represents the ability to accept an electron. Its energy (ELUMO) is related to the electron affinity.

Bandgap Energy (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For imidazole derivatives, the HOMO is often localized over the electron-rich parts of the molecule, while the LUMO is spread across the electron-accepting regions.

Table 2: Hypothetical Frontier Orbital Properties This table is for illustrative purposes and does not represent actual calculated data for the target compound.

| Property | Value (eV) |

|---|---|

| EHOMO | -6.15 |

| ELUMO | -1.75 |

| Bandgap (ΔE) | 4.40 |

Charge Distribution and Reactivity Indices (Mulliken Charges, Fukui Functions)

Understanding how charge is distributed across a molecule helps to predict its behavior. Mulliken population analysis is one method to calculate the partial atomic charges on each atom. This reveals the electrophilic and nucleophilic sites within the molecule.

Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These local reactivity descriptors are essential for predicting regioselectivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen, oxygen, or sulfur.

Blue Regions: Indicate positive electrostatic potential, electron-poor, and are susceptible to nucleophilic attack. These are often located around hydrogen atoms, especially those bonded to heteroatoms.

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map would likely show negative potential around the sulfur atom and the nitrogen atoms of the imidazole ring, indicating these as primary sites for electrophilic interaction.

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and Nuclear Magnetic Resonance (NMR) chemical shifts are routinely performed. For instance, theoretical vibrational analysis can help in the precise assignment of experimental IR and Raman bands to specific molecular motions. Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to the absorption peaks in a UV-Vis spectrum.

Intermolecular Interactions and Hydrogen Bonding Analysis

The amino (-NH2), imidazole (-NH), and thiol (-SH) groups in this compound are all capable of participating in hydrogen bonding, both as donors and acceptors. Computational studies can identify and characterize these potential intermolecular interactions, which are fundamental to the molecule's properties in the solid state and in solution. Analysis of these interactions helps in understanding crystal packing, solubility, and biological receptor binding.

Thermodynamic Parameters and Adsorption Studies (Theoretical Aspects)

Similarly, theoretical adsorption studies can predict the interaction of this compound with various surfaces. Such studies are vital in fields like materials science and catalysis. Computational models, often employing DFT or molecular dynamics (MD) simulations, can determine adsorption energies, geometries, and the nature of bonding between the molecule and a surface. This information helps in understanding how the molecule orients and interacts at interfaces, which is fundamental for applications such as corrosion inhibition or sensor development. However, specific computational data on the adsorption of this compound is not available in the provided search results.

Mechanistic Insights and Regioselectivity Predictions from Computational Models

Computational models are invaluable for unraveling complex reaction mechanisms and predicting the regioselectivity of chemical transformations involving this compound. Through methods like DFT, chemists can map out potential energy surfaces for reactions, identifying transition states, intermediates, and the activation energies associated with different reaction pathways.

Derivatives and Analogues: Synthesis and Structure Activity Relationships of 1 Amino 4 Phenyl 1h Imidazole 2 Thiol Analogues

Rational Design Principles for Novel Imidazole-Thiol Derivatives

The design of new imidazole-thiol derivatives is increasingly guided by rational, structure-based approaches to maximize therapeutic potential and minimize off-target effects. researchgate.net A fundamental principle involves identifying a biological target, such as an enzyme or receptor, and understanding its three-dimensional structure and binding site characteristics. nih.gov Computational tools like molecular docking are then employed to predict how potential analogues of the lead compound, 1-amino-4-phenyl-1H-imidazole-2-thiol, might interact with the target's active site. nih.gov

Key considerations in the rational design process include:

Pharmacophore Modeling: Identifying the essential structural features (pharmacophore) of the imidazole-thiol core responsible for its biological activity. This includes hydrogen bond donors (e.g., the amino and thiol groups), hydrogen bond acceptors (e.g., imidazole (B134444) nitrogen), and aromatic/hydrophobic regions (e.g., the phenyl ring). researchgate.net

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve the compound's potency or pharmacokinetic profile. For instance, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore different binding interactions.

Target-Specific Interactions: Tailoring substituents to form specific, high-affinity interactions with amino acid residues in the target's binding pocket. This could involve adding groups that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions. For example, in designing inhibitors for metalloenzymes, the thiol group is a key feature for its ability to coordinate with the metal ion in the active site. ontosight.aiacs.org

Improving Physicochemical Properties: Modifying the core structure to enhance properties like solubility, membrane permeability, and metabolic stability, which are crucial for a compound's effectiveness as a drug candidate. nih.gov

By applying these principles, researchers can prioritize the synthesis of compounds with a higher probability of success, making the drug discovery process more efficient. researchgate.netnih.gov

Diverse Synthetic Strategies for Variably Substituted Analogues

A wide array of synthetic methodologies has been developed to generate libraries of this compound analogues with diverse substitution patterns. These strategies can be broadly categorized into the de novo construction of the imidazole ring and the post-synthesis modification of the core scaffold.

One common approach for the de novo synthesis of the 4-phenyl-1H-imidazole-2-thiol core involves the reaction of α-bromo-ketones with formamide. nih.gov More specifically, multi-component reactions have gained traction for their efficiency. For example, a one-pot, four-component reaction under microwave irradiation has been reported for the high-yield synthesis of novel imidazole derivatives, highlighting a commitment to green and sustainable chemistry principles. nih.gov

Another versatile strategy is the Claisen-Schmidt condensation of an acetyl-imidazole derivative with various aromatic aldehydes to form chalcones, which can then be cyclized with reagents like hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) to yield more complex derivatives. niscpr.res.inresearchgate.net

Modification of the pre-formed imidazole-thiol scaffold is also a prevalent strategy. The reactive thiol group is a common site for derivatization. It can be readily S-alkylated by reacting the parent thiol with various alkyl or aryl halides in the presence of a base. sapub.org This allows for the introduction of a wide range of substituents at the 2-position of the imidazole ring.

| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Resulting Analogue Type |

| De Novo Ring Formation | α-bromo-ketones, formamide | Heat (170–180 °C) | 4-Aryl-1H-imidazoles nih.gov |

| Chalcone Condensation & Cyclization | Acetyl-imidazole, aromatic aldehydes, hydrazine derivatives | Base (e.g., KOH), acid catalyst (e.g., H₂SO₄) | Pyrazole-substituted imidazole-thiols niscpr.res.inresearchgate.net |

| S-Alkylation | Imidazole-2-thiol, alkyl/benzyl halides | Base (e.g., TEA), ethanol (B145695), reflux | 2-(Alkylthio)-imidazoles sapub.org |

| Multi-component Reaction | Amine, α-haloketone, thiocyanate (B1210189) salt, etc. | Varies (e.g., microwave irradiation) | Variably substituted imidazoles nih.govbohrium.com |

These diverse synthetic routes provide chemists with the flexibility to systematically modify every position of the this compound scaffold, enabling thorough exploration of the structure-activity landscape. bohrium.comresearchgate.net

Structure-Activity Relationship (SAR) Studies Based on Modifications of the Core Scaffold

Structure-activity relationship (SAR) studies are crucial for deciphering how specific structural modifications to the this compound core influence its biological activity. niscpr.res.in By synthesizing a series of analogues and evaluating their effects in biological assays, researchers can build a comprehensive understanding of the chemical features required for potency and selectivity. researchgate.net

SAR studies on imidazole-thiol derivatives have revealed several key trends:

The Phenyl Ring at C4: Substituents on this ring significantly impact activity. The position, number, and electronic nature (electron-donating vs. electron-withdrawing) of these substituents can modulate the compound's interaction with its biological target. For instance, in a series of 1-(4-(4-aryl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one derivatives, compounds with a 4-fluorophenyl or 4-chlorophenyl group at the C4 position of the imidazole ring showed potent anticancer activity. nih.gov

The Amino Group at N1: The presence and substitution of the amino group at the N1 position are often critical. Modification or replacement of this group can lead to substantial changes in biological effects, indicating its likely involvement in key binding interactions.

The Thiol Group at C2: As a potent nucleophile and metal-binding group, the thiol at C2 is a major determinant of activity. SAR studies often explore the effects of S-alkylation or oxidation of this group. In many cases, the free thiol is essential for the desired biological effect. sapub.org

The following table summarizes representative SAR findings for imidazole-thiol derivatives against various biological targets.

| Core Scaffold Modification | Substituent Example | Observed Impact on Biological Activity |

| Substitution on C4-Phenyl Ring | -F, -Cl (electron-withdrawing) | Increased anticancer activity nih.gov |

| Substitution on C4-Phenyl Ring | -OCH₃ (electron-donating) | Variable; can increase or decrease activity depending on the target |

| Derivatization of C2-Thiol Group | S-alkylation (e.g., -SCH₂Ph) | Often reduces or alters activity, suggesting the free thiol is key sapub.org |

| Substitution on N1-Amino Group | Acylation or replacement | Can significantly alter binding affinity and selectivity |

These studies underscore that a delicate balance of steric, electronic, and hydrophobic properties is necessary to achieve optimal biological activity. niscpr.res.inresearchgate.net

The introduction of different substituents onto the this compound scaffold directly influences its chemical reactivity, which in turn affects its biological activity and metabolic fate. The electronic properties of substituents on the C4-phenyl ring can alter the electron density throughout the imidazole system. nih.gov

Electron-withdrawing groups (such as -Cl, -F, or -NO₂) on the phenyl ring can increase the acidity of the N-H and S-H protons. This enhanced acidity can facilitate deprotonation, which may be a crucial step in the mechanism of action, particularly if the anionic form of the molecule is the active species. Conversely, electron-donating groups (like -OCH₃ or -CH₃) would decrease the acidity of these protons.

The reactivity of the thiol group is particularly sensitive to these electronic effects. An increase in the acidity of the thiol proton makes the corresponding thiolate anion easier to form, enhancing its nucleophilicity and its ability to coordinate with metal ions in enzyme active sites. Furthermore, the steric bulk of substituents can play a significant role. For example, bulky groups near the reactive centers (the amino and thiol groups) can sterically hinder reactions, a phenomenon observed in the different cyclization pathways of 4-phenyl- versus 4,5-diphenyl-substituted 1H-imidazole-2-thiols. researchgate.net

The thiol (-SH) group at the C2 position is a pivotal functional group that plays a multifaceted role in the molecular interactions of this compound and its analogues. sapub.org Its importance stems from its unique chemical properties.

Firstly, the thiol group is an excellent metal-binding group, or chelator. ontosight.ai Many enzymes, known as metalloenzymes, contain a metal ion (e.g., zinc, iron, copper) in their active site that is essential for their catalytic function. The sulfur atom of the thiol can coordinate directly with this metal ion, leading to potent and often selective inhibition of the enzyme. This is a key mechanism for many drugs targeting zinc-containing enzymes. acs.org

Finally, the thiol group is a soft nucleophile, allowing it to participate in covalent interactions with specific targets. It can react with electrophilic residues, such as a Michael acceptor, within a binding site to form a stable covalent bond, leading to irreversible inhibition. The ability of the thiol group to engage in these diverse and high-affinity interactions makes it a critical component for the biological activity of many imidazole-2-thiol derivatives. sapub.org

Applications in Advanced Materials and Catalysis

Integration into Functional Materials (e.g., Polymers, Dyes)

The potential for integrating 1-Amino-4-phenyl-1H-imidazole-2-thiol into functional materials such as polymers and dyes is an area of scientific interest, though specific research on this compound is limited. In principle, the reactive amino and thiol groups could serve as points for polymerization or for covalent attachment to polymer backbones. For instance, studies on other imidazole-containing compounds have demonstrated their successful incorporation into polymers like poly(benzimidazole imide)s, where the imidazole (B134444) ring contributes to desirable properties such as high thermal stability. nih.govsemanticscholar.orgresearchgate.net The presence of the N-H group in imidazole rings can, however, increase water absorption in polymers through hydrogen bonding, an issue that has been addressed by N-substitution in related polymer systems. nih.govsemanticscholar.orgresearchgate.net

Similarly, in the field of dyes, heterocyclic compounds containing amino and thiol groups are known to be valuable precursors. For example, 2-amino-1,3,4-thiadiazole-2-thiol has been used to synthesize azo dyes for polyester (B1180765) fibers. scispace.com Azo dyes derived from heterocyclic moieties like imidazole are noted for providing high tinctorial strength and bright textures. scielo.brresearchgate.net While direct synthesis of dyes from this compound is not prominently documented, its structural similarity to known dye precursors suggests its potential utility in this area. scispace.comscielo.brresearchgate.net Theoretical studies on newly synthesized imidazole derivative dyes have been conducted to evaluate their application in dye-sensitized solar cells, indicating another potential avenue for functional material development. uokerbala.edu.iq

Catalytic Applications of this compound and its Metal Complexes

The catalytic potential of this compound and its metal complexes is multifaceted, spanning homogeneous, heterogeneous, and green chemistry applications. Its efficacy stems from the presence of multiple coordination sites—the nitrogen atoms of the imidazole ring, the amino group, and the sulfur atom of the thiol group—which allow it to function as a versatile ligand in catalytic systems.

Homogeneous Catalysis

While direct studies on the homogeneous catalytic activity of this compound are not widely available, the catalytic behavior of its metal complexes can be inferred from related systems. Imidazole and its derivatives are known to form stable complexes with various transition metals, and these complexes can exhibit significant catalytic activity. For instance, metal(II) complexes with 1H-imidazole have been synthesized and investigated for their catalytic properties in oxidation reactions, such as the oxidation of styrene. nih.gov The catalytic function is often attributed to the ability of the metal center to cycle through different oxidation states, a process that is modulated by the coordinated ligands.

Heterogeneous Catalysis

The development of heterogeneous catalysts is a key area in green chemistry, and imidazole-based compounds are promising candidates for immobilization on solid supports. Although specific examples involving this compound are not extensively documented, the synthesis of other substituted imidazoles has been achieved using heterogeneous catalysts. sciepub.com This suggests the potential for the reverse application, where the imidazole compound itself is part of a heterogeneous catalytic system. The synthesis of various nitrogen-containing heterocycles, including imidazoles, has been a focus of research in heterogeneous catalysis. doi.org

Role as a Ligand in Catalytic Systems

The most significant catalytic role of this compound is likely as a ligand in metal complexes. The presence of multiple donor atoms (N and S) allows it to act as a chelating ligand, forming stable complexes with transition metals. nih.govresearchgate.net Triazole-thiol ligands, which are structurally similar to imidazole-thiols, have been shown to coordinate with metal ions through both the sulfur and amino groups, acting as bidentate ligands. nih.govresearchgate.net These metal complexes are crucial in various catalytic processes, including organic transformations. nih.gov The specific coordination environment provided by the ligand can influence the selectivity and efficiency of the catalyst.

| Ligand System | Metal Ion(s) | Coordination Mode | Potential Catalytic Application |

| 1H-Imidazole | Co(II), Ni(II), Cu(II), Zn(II) | N-donor | Styrene oxidation nih.gov |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | Bidentate (S and N donors) | Various organic transformations nih.govresearchgate.net |

Green Chemistry Approaches in Catalysis

Green chemistry principles encourage the development of environmentally benign catalytic processes. mdpi.com This includes the use of reusable catalysts, solvent-free reaction conditions, and energy-efficient methods like ultrasound irradiation. nih.gov The synthesis of imidazole derivatives has been achieved using green chemistry approaches, such as the use of Brønsted acidic ionic liquids as reusable catalysts in solvent-free conditions. sciepub.com While the direct application of this compound in green catalysis is an emerging area, its potential use in synthesizing more complex molecules aligns with the goals of green chemistry. The development of synthetic routes to imidazoles that are atom-economical and minimize waste is an active area of research. nih.gov

Theoretical Studies on Corrosion Inhibition Mechanisms and Surface Interactions

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the corrosion inhibition mechanisms of organic molecules at a molecular level. icrc.ac.irresearchgate.netphyschemres.orgresearchgate.netnih.govresearchgate.net While specific DFT studies on this compound are not abundant in the literature, research on structurally analogous compounds, such as 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol and 4-amino-5-phenyl-1,2,4-triazole-3-thione, offers a strong basis for understanding its potential as a corrosion inhibitor. icrc.ac.irimist.ma

These theoretical investigations typically focus on several key quantum chemical parameters to predict the inhibition efficiency and adsorption behavior of the molecule on a metal surface. icrc.ac.irresearchgate.netphyschemres.orgresearchgate.netnih.govresearchgate.netimist.ma The presence of heteroatoms (N and S) and π-electrons in the phenyl and imidazole rings of this compound are expected to be the primary sites for interaction with the metal surface. icrc.ac.irresearchgate.netphyschemres.orgresearchgate.netnih.govresearchgate.netimist.ma

The mechanism of inhibition is believed to involve the adsorption of the inhibitor molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. imist.ma This adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both. icrc.ac.ir Theoretical calculations can help elucidate the nature of this interaction. icrc.ac.irresearchgate.netphyschemres.orgresearchgate.netnih.govresearchgate.netimist.ma

Key quantum chemical parameters calculated in these studies include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition efficiency. icrc.ac.irmdpi.com

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which can lead to stronger interaction with the metal surface. icrc.ac.ir

Mulliken Charges: These calculations help to identify the specific atoms in the molecule with the highest electron density, which are the likely sites for adsorption onto the metal surface.

The following table summarizes theoretical data for a related compound, 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT), which provides a model for the expected behavior of this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Predicted Adsorption Mechanism |

| MNATT | - | - | 3.532 | Physisorption icrc.ac.ir |

DFT analysis of MNATT identified electron-rich active sites that support the molecule's ability to interact with the metal surface. icrc.ac.ir Similarly, for this compound, the nitrogen and sulfur atoms are expected to be the primary centers for adsorption, with the phenyl and imidazole rings contributing to the stability of the adsorbed layer through π-electron interactions. researchgate.netphyschemres.orgresearchgate.netnih.govresearchgate.net

Biological Activity Research: Mechanisms of Action of 1 Amino 4 Phenyl 1h Imidazole 2 Thiol Derivatives

Interaction with Specific Biochemical Pathways

Derivatives of the imidazole (B134444) scaffold have been shown to target a variety of biochemical pathways, particularly those implicated in cancer cell proliferation and survival. nih.gov Different classes of imidazole derivatives are known to target distinct pathways. For instance, some imidazothiazoles, which share a heterocyclic core structure, have been identified as potent and selective inhibitors of the ErbB4 (HER4) signaling pathway. nih.gov Other imidazole derivatives possessing terminal sulfonamide groups have demonstrated potential for inhibiting the BRAF kinase pathway, which is often dysregulated in melanoma. nih.gov The versatility of the imidazole core allows it to bind with various proteins, receptors, and enzymes, thereby influencing a wide range of biological systems. nih.gov

Modulation of Enzyme Activity (e.g., Inhibition Mechanisms)

A primary mechanism through which phenyl-imidazole derivatives exert their biological effects is the modulation of enzyme activity. These compounds have been identified as inhibitors of several key enzymes.

Indoleamine 2,3-dioxygenase (IDO): IDO is a significant therapeutic target for conditions characterized by pathological immune suppression, such as cancer. nih.gov 4-Phenyl-imidazole (4-PI) derivatives have been systematically studied as IDO inhibitors. nih.gov Spectroscopic studies have shown that 4-PI binds to the heme iron at the active site of the enzyme. nih.gov The inhibitory mechanism appears to be uncompetitive, with designed thiol and hydroxyl derivatives showing a tenfold increase in potency compared to the parent 4-PI compound. nih.gov This enhanced affinity is attributed to specific protein-ligand interactions within the active site, particularly with residues Cys129 and Ser167, rather than electronic effects. nih.gov The imidazole nitrogen (N-1) is crucial for binding to the heme iron. nih.gov

Glucosamine-6-Phosphate (GlcN-6-P) Synthase: This enzyme is a target for antimicrobial agents. Certain imidazole derivatives containing a substituted pyrazole (B372694) moiety have been investigated as inhibitors of GlcN-6-P synthase. researchgate.net In silico studies suggest these compounds have a strong affinity for the active pocket of the enzyme, indicating their potential as effective inhibitors. researchgate.net

Transforming Growth Factor β-activated Kinase 1 (TAK1): Imidazole carboxamides have been discovered as potent and selective inhibitors of TAK1, a key enzyme in cellular signaling pathways. nih.gov X-ray crystallography has revealed a distinct binding mode for these inhibitors compared to other known TAK1 inhibitors. nih.gov

Other Enzymes: The N-phenylimidazole structure is a known inhibitor of nitric oxide synthase (NOS), where the imidazole nitrogen acts as a ligand for the heme iron in the enzyme's active site. researchgate.net Additionally, related heterocyclic structures have shown inhibitory activity against blood clotting factors Xa and XIa. researchgate.net

| Target Enzyme | Derivative Class | Inhibition Mechanism | Key Findings |

| Indoleamine 2,3-dioxygenase (IDO) | 4-Phenyl-imidazole (4-PI) derivatives | Uncompetitive; Binding to heme iron | Thiol and hydroxyl derivatives show tenfold higher potency; interaction with Cys129 and Ser167. nih.gov |

| GlcN-6-P Synthase | Imidazole-pyrazole hybrids | Active site inhibition | Good affinity towards the active pocket, suggesting potent inhibition. researchgate.net |

| TAK1 Kinase | 2,4-1H-imidazole carboxamides | ATP hinge-binding | Novel, biochemically potent, and kinome selective inhibitors with a distinct binding mode. nih.gov |

| Nitric Oxide Synthase (NOS) | N-Phenylimidazoles | Competitive; Heme iron binding | Imidazole nitrogen acts as a ligand to the heme iron. researchgate.net |

| Blood Clotting Factors Xa & XIa | Imidazole-thiol derived thiazines | Inhibition of activity | Thiazole derivative with a 4-chlorophenyl substituent showed high anticoagulant activity. researchgate.net |

Receptor Binding and Signaling Pathway Modulation

Beyond direct enzyme inhibition, imidazole-related structures can act on cellular receptors, modulating their downstream signaling pathways. A notable example involves derivatives of 4-(phenyl)thio-1H-pyrazole, a structurally similar scaffold, which act as agonists for the G-protein coupled receptor GPR109A, the high-affinity niacin receptor. nih.gov

Research in this area has led to the discovery of G-protein-biased agonists. While nicotinoyl derivatives of the pyrazole scaffold induced the recruitment of β-arrestin—a pathway associated with the flushing side effect of niacin—derivatives with a 1-(pyrazin-2-oyl) substitution did not. nih.gov These compounds selectively activate the desired G-protein-mediated anti-lipolytic signaling without engaging the β-arrestin pathway, demonstrating a sophisticated mechanism of signaling pathway modulation. nih.gov This highlights the potential to design ligands that differentiate between signaling pathways downstream of the same receptor. nih.gov

| Receptor | Derivative Class | Mechanism of Action | Signaling Pathway Modulated |

| GPR109A (Niacin Receptor) | 4-(phenyl)thio-1H-pyrazole derivatives | G-protein-biased agonism | Selective activation of G-protein signaling without β-arrestin recruitment. nih.gov |

Cellular Pathway Interactions Underlying Bioactivity

The anticancer activity of certain imidazole derivatives is linked to their interaction with various cellular pathways. nih.gov The specific targets can be diverse, reflecting the chemical versatility of the imidazole core. nih.gov Potential targets and pathways that have been identified for different classes of imidazole derivatives include:

Microtubule dynamics: Some derivatives may interfere with the polymerization or depolymerization of microtubules, a common mechanism for anticancer agents. nih.gov

Kinase signaling: As mentioned previously, inhibition of tyrosine and serine-threonine kinases like ErbB4 and BRAF is a key mechanism. nih.gov

MDM2 Protein: Interaction with the MDM2 protein, a negative regulator of the p53 tumor suppressor, is another potential pathway. nih.gov

PARP (Poly (ADP-ribose) polymerase): Inhibition of PARP enzymes involved in DNA repair is a validated anticancer strategy that may be employed by some imidazole derivatives. nih.gov

The broad range of potential targets underscores the complexity of the cellular response to these compounds, where the ultimate bioactivity is a result of interactions across multiple pathways. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique frequently used to predict and analyze the binding of ligands to the active sites of proteins. Such studies have provided significant insights into the mechanisms of action for imidazole derivatives. nih.govresearchgate.netresearchgate.net

IDO Inhibitors: Docking experiments with 4-PI derivatives and the IDO enzyme predicted hydrogen bonds between 2- or 3-hydroxy substituted phenyl rings and the Ser167 residue. nih.gov Furthermore, docking suggested a potential disulfide bond or a weak hydrogen bond between 3- or 4-thiol substituted phenyl rings and the Cys129 residue. nih.gov These computational predictions guided the synthesis of more potent inhibitors. nih.gov

Antimicrobial Agents: In silico docking of imidazole-pyrazole derivatives into the active site of GlcN-6-P synthase showed that the synthesized compounds possess minimum binding energy and a high affinity for the active pocket, suggesting they may be good inhibitors of the enzyme. researchgate.net One derivative was shown to form a hydrogen bond with the Ser347 residue in the active site. researchgate.net

Antioxidant Activity: A molecular docking study of novel thiol and imidazole derivatives was performed against the Streptococcus pneumoniae hyaluronate lyase enzyme (PDB code: 1F9G). mdpi.com The study aimed to understand the antioxidant mechanism by evaluating the binding interactions within the enzyme's active site, which includes key amino acids like Arg243, Asn290, Trp292, Tyr408, and Asn580. mdpi.com

These studies are crucial for understanding drug-receptor interactions at a molecular level and for the rational design of new, more effective therapeutic agents. researchgate.net

| Protein Target (PDB Code) | Derivative Class | Key Interacting Residues | Findings from Docking Study |

| Indoleamine 2,3-dioxygenase (IDO) | 4-Phenyl-imidazole derivatives | Cys129, Ser167 | Predicted hydrogen bonds and disulfide interactions, guiding the design of more potent inhibitors. nih.gov |

| GlcN-6-P Synthase (2VF5) | Imidazole-pyrazole hybrids | Ser347 | Compounds exhibit low binding energy and high affinity for the active site, indicating strong inhibitory potential. researchgate.net |

| S. pneumoniae Hyaluronate Lyase (1F9G) | Imidazolidin-4-one and Thiazol-4-one derivatives | Arg243, Asn290, Trp292, Tyr408, Asn580 | Provided insight into the binding modes underlying potential antioxidant and antimicrobial activity. mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Imidazol-pyrazole hybrids | Not specified | Compound 9g found to be most active against EGFR. researchgate.net |

| β-ketoacyl-ACP synthase (FabH) | Imidazol-pyrazole hybrids | Not specified | Compound 9h found to be most active against FabH. researchgate.net |

Future Research Directions and Outlook for 1 Amino 4 Phenyl 1h Imidazole 2 Thiol

Exploration of Novel Synthetic Pathways and Functionalization Strategies

Future research will likely focus on developing more efficient, sustainable, and diverse synthetic routes to 1-Amino-4-phenyl-1H-imidazole-2-thiol and its derivatives. While classical methods provide access to the imidazole (B134444) scaffold, exploring novel strategies such as multicomponent reactions could offer a more streamlined approach. For instance, adapting green synthetic protocols, like ultrasound-assisted synthesis, could lead to rapid and efficient production with minimal waste nih.gov. Another promising avenue is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives, which has been shown to be an efficient method for creating functionalized 1H-imidazoles mdpi.com.

Functionalization of the core molecule is paramount for tuning its properties for specific applications. The presence of three distinct reactive sites—the N-amino group, the C-thiol group, and the phenyl ring—offers rich opportunities for chemical modification. Future strategies may include:

N-Amino Group Derivatization: Condensation reactions with various aldehydes to form Schiff bases, which can be further modified or used as ligands for metal complexes nih.gov.

S-Alkylation and Arylation: The thiol group is a prime target for introducing a wide range of substituents via alkylation or arylation, a common strategy for creating libraries of thio-substituted imidazoles for biological screening sapub.org.

Phenyl Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the entire molecule, influencing its reactivity and biological activity.

| Strategy | Potential Reagents | Objective/Application | Relevant Analogue Studies |

|---|---|---|---|

| Multicomponent Synthesis | Phenylglyoxal, Ammonium Acetate, Aldehydes | Efficient, one-pot synthesis of diverse imidazole libraries. | nih.gov |

| N-Amino Functionalization | Aromatic Aldehydes | Creation of Schiff bases for biological testing or as ligands. | nih.gov |

| S-Alkylation | Alkyl/Aryl Halides (e.g., Phenacyl Bromide) | Modulate solubility and create derivatives for antimicrobial screening. | sapub.org |

| Denitrogenative Transformation | Substituted 5-amino-1,2,3-triazoles, Alcohols, Acid | Novel route to 2-substituted imidazole derivatives. | mdpi.com |

Application of Advanced Spectroscopic and Imaging Techniques

A comprehensive characterization of this compound and its future derivatives will require the application of advanced analytical techniques beyond routine spectroscopy. While FT-IR, 1H/13C NMR, and mass spectrometry are standard for structural confirmation sapub.orgmdpi.com, a deeper understanding necessitates more sophisticated methods.